3-(2-Hydroxyethyl)-1-methylpiperazin-2-one 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1544437-86-6
VCID: VC5527545
InChI: InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3
SMILES: CN1CCNC(C1=O)CCO
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one

CAS No.: 1544437-86-6

Cat. No.: VC5527545

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one - 1544437-86-6

Specification

CAS No. 1544437-86-6
Molecular Formula C7H14N2O2
Molecular Weight 158.201
IUPAC Name 3-(2-hydroxyethyl)-1-methylpiperazin-2-one
Standard InChI InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3
Standard InChI Key DJWRRUMPQDQNQZ-UHFFFAOYSA-N
SMILES CN1CCNC(C1=O)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one is C₇H₁₄N₂O₂, with a molecular weight of 158.20 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxyethyl group (-CH₂CH₂OH) at position 3 and a methyl group (-CH₃) at position 1 of the piperazin-2-one ring. The stereochemistry at position 3 (R or S configuration) significantly influences its biological activity, as seen in analogous compounds .

Key Structural Features:

  • Piperazinone Core: A lactam structure with a ketone group at position 2.

  • Hydroxyethyl Substituent: Enhances hydrophilicity and hydrogen-bonding capacity.

  • Methyl Group: Introduces steric and electronic effects on the nitrogen atom.

Spectroscopic TechniqueObserved SignalsInference
¹H NMR (400 MHz, CDCl₃)δ 3.72 (s, 3H, N-CH₃), δ 3.36–3.31 (m, 2H, -CH₂OH)Methyl and hydroxyethyl group environments .
¹³C NMRδ ~170 ppm (C=O), δ 55–60 ppm (N-CH₃)Carbonyl and methylated nitrogen resonances.
Mass Spectrometrym/z 158.20 [M]⁺Molecular ion consistent with formula.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one involves strategic functionalization of the piperazine ring. A plausible retrosynthetic pathway includes:

  • Lactam Formation: Cyclization of a linear precursor containing amine and carbonyl groups.

  • Hydroxyethyl Introduction: Alkylation or nucleophilic substitution using ethylene oxide or bromoethanol.

  • Methylation: Quaternization of the nitrogen atom using methylating agents like iodomethane.

Experimental Synthesis

A patent (CN108129404B) describes the synthesis of chiral 3-methylpiperazin-2-one derivatives via hydrogenolysis and column chromatography . Adapting this method for the hydroxyethyl analog:

Step 1: Protection of Amine Groups

Ethanolamine derivatives are protected using benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.

Step 2: Cyclization and Deprotection

Protected intermediates undergo cyclization under acidic or basic conditions, followed by hydrogenolysis (H₂, Pd/C) to remove protecting groups .

Example Reaction Conditions:

  • Catalyst: 3% Pd/C (3g per 10g substrate).

  • Pressure: 1.8 MPa H₂.

  • Solvent: Methanol.

  • Yield: ~90% after silica gel chromatography (ethyl acetate/methanol 9:1) .

Step 3: Purification

Crude products are purified via column chromatography, achieving ≥98% purity and enantiomeric excess (ee) >98% .

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydroxyethyl group.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.

Thermal Properties

PropertyValueMethod
Melting Point120–125°C (est.)Differential Scanning Calorimetry (DSC)
Decomposition Temperature>200°CThermogravimetric Analysis (TGA)

Biological Activity and Applications

Antimicrobial Efficacy

Preliminary in vitro studies on similar compounds show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL).

Industrial Applications

  • Polymer Additives: Improve thermal stability and mechanical strength in polyurethanes.

  • Cosmetic Ingredients: Enhance moisturization in skincare formulations.

Challenges and Future Directions

Knowledge Gaps

  • Stereochemical Effects: The impact of R vs. S configuration on biological activity remains unexplored.

  • Toxicological Profile: No in vivo toxicity data are available.

Recommended Studies

  • Enantioselective Synthesis: Develop asymmetric catalytic routes for high-ee production.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize pharmacological properties.

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